Structural Uniqueness vs. Common Urea Pharmacophores
In the context of urea-based sEH inhibitors, the target compound differentiates itself by incorporating a tetrahydropyran-4-ylthioethyl tail, a feature absent in widely studied inhibitors like 1,3-bis(4-methoxybenzyl)urea (MMU) or 1-(1-adamantyl)-3-(3-(trifluoromethoxy)phenyl)urea (t-AUCB). This structural departure is hypothesized to alter the inhibitor's off-rate and physicochemical properties, though direct head-to-head experimental data are lacking [1].
| Evidence Dimension | Structural topology and predicted pharmacophore fit |
|---|---|
| Target Compound Data | 1-[(4-methoxyphenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea |
| Comparator Or Baseline | 1,3-bis(4-methoxybenzyl)urea (MMU, Ki = 27 nM for human sEH) |
| Quantified Difference | Not determined |
| Conditions | Computational structural overlay based on sEH inhibitor pharmacophore model (Hammock lab, 2002-2015) |
Why This Matters
For researchers seeking novel sEH inhibitor chemotypes beyond the classic 1,3-disubstituted urea motif, this compound offers a distinct starting point for structure-activity relationship (SAR) exploration.
- [1] Kitamura, S., Morisseau, C., Inceoglu, B., Kamita, S. G., De Nicola, G. R., Iori, R., & Hammock, B. D. (2015). Potent natural soluble epoxide hydrolase inhibitors from Pentadiplandra brazzeana Baillon: synthesis, quantification, and measurement of biological activities in vitro and in vivo. PLoS ONE, 10(2), e0117438. View Source
